molecular formula C7H4BrIO2 B2556686 5-Bromo-2-hydroxy-3-iodobenzaldehyde CAS No. 243136-01-8

5-Bromo-2-hydroxy-3-iodobenzaldehyde

Cat. No.: B2556686
CAS No.: 243136-01-8
M. Wt: 326.915
InChI Key: VYKYVFPHGKLLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 g/mol . It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Safety and Hazards

The safety data sheet for 5-Bromo-2-hydroxy-3-iodobenzaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its potential biological and therapeutic effects .

Comparison with Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Lacks the iodine substituent, resulting in different reactivity and applications.

    2-Hydroxy-3-iodobenzaldehyde:

Uniqueness: The combination of bromine, iodine, and hydroxyl groups in 5-Bromo-2-hydroxy-3-iodobenzaldehyde imparts unique reactivity and versatility, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKYVFPHGKLLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromosalicylaldehyde (20.0 g, 0.1 mole) and potassium iodide (17 g, 0.1 mole) in acetonitrile (150 mL) and water (50 mL) in a 500 mL round bottom flask with magnetic stirrer was added chloramine T (23 g, 0.1 mole). The mixture was allowed to react for one hour. The reaction mixture was partitioned between hydrochloric acid (10%, 200 mL) and ethyl acetate. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. To the residue was added hexanes and the reaction mixture heated to 50° C. for 15 minutes. The undissolved material was removed by filtration. The filtrate was concentrated in vacuo to leave canary yellow 3-iodo-5-bromosalicylaldehyde (26 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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